5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that has garnered interest in the fields of medicinal and organic chemistry. This compound is part of the [1,2,4]triazino[5,6-b]indole family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents like acetic acid and heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes or receptors. It can inhibit or activate specific pathways, leading to its biological effects. For instance, it may bind to iron ions, affecting cellular processes like respiration and proliferation .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[2,3-b]quinoxalines: These compounds are also heterocyclic and have shown antiviral and cytotoxic activities.
Uniqueness
5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to bind iron ions selectively and its potential as an anticancer agent highlight its uniqueness among similar compounds .
Properties
IUPAC Name |
5-methyl-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-21-14-5-3-2-4-13(14)15-16(21)18-17(20-19-15)25-10-11-6-8-12(9-7-11)22(23)24/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLLZECOJANARP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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